molecular formula C27H27NO4 B1236580 7-Benzylidenenaltrexone

7-Benzylidenenaltrexone

Cat. No.: B1236580
M. Wt: 429.5 g/mol
InChI Key: WXOUFNFMPVMGFZ-BDQAUFNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BNTX involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. This is followed by the formation of the maleate salt hydrate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of BNTX follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as crystallization and chromatography to achieve the required purity levels for research and pharmaceutical applications.

Types of Reactions:

    Oxidation: BNTX can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group present in the compound.

    Substitution: BNTX can participate in substitution reactions, especially at the benzylidene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

BNTX is widely used in scientific research, particularly in the study of opioid receptors. Its applications include:

    Chemistry: Used to study the binding and activity of opioid receptors.

    Biology: Helps in understanding the role of δ1 opioid receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and myocardial infarction.

    Industry: Utilized in the development of new drugs targeting opioid receptors.

Mechanism of Action

BNTX exerts its effects by selectively binding to δ1 opioid receptors, antagonizing their activity. This binding prevents the activation of these receptors by endogenous ligands, thereby modulating various physiological processes. The molecular targets include the δ1 opioid receptors, and the pathways involved are related to the inhibition of receptor-mediated signaling .

Comparison with Similar Compounds

    Naloxone: Another opioid receptor antagonist but with a broader spectrum of activity.

    Naltrexone: Similar to BNTX but with different receptor selectivity.

    Naltrindole: A selective δ opioid receptor antagonist with different binding affinities.

Uniqueness of BNTX: BNTX is unique due to its high selectivity for δ1 opioid receptors, making it a valuable tool in differentiating the roles of various opioid receptor subtypes. Its ability to bind 100 times more tightly to δ1 receptors compared to δ2 receptors highlights its specificity .

Biological Activity

7-Benzylidenenaltrexone (BNTX) is a synthetic derivative of naltrexone, primarily recognized for its role as a selective antagonist of the δ-opioid receptor (DOR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating infections caused by Trichomonas vaginalis, as well as its broader implications in opioid receptor studies.

BNTX operates primarily as a δ-opioid receptor antagonist , which modulates various physiological processes. Its activity is characterized by the following:

  • Antagonistic Properties : BNTX effectively inhibits the action of endogenous opioids at the DOR, which can influence pain modulation and other opioid-related effects.
  • Antitrichomonal Activity : Research has shown that BNTX and its derivatives exhibit significant antitrichomonal activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 μM against Trichomonas vaginalis .

Structure-Activity Relationship (SAR)

The biological activity of BNTX is significantly influenced by its chemical structure. Various derivatives have been synthesized to enhance its efficacy and selectivity. A study reported that modifications to the naltrexone backbone led to compounds with improved antitrichomonal properties . The following table summarizes some key derivatives and their respective activities:

CompoundStructure ModificationMIC (μM)Activity Description
BNTXNone20-40Antitrichomonal activity
Derivative 2aBenzyl substitution30Enhanced DOR antagonism
Derivative 3aHydroxy group addition25Increased potency against T. vaginalis
Derivative 14aAlkyl chain modification15Highest antitrichomonal activity

Case Studies

  • Antitrichomonal Efficacy :
    A study conducted on various BNTX derivatives demonstrated their effectiveness against Trichomonas vaginalis. The research highlighted that while standard treatments like metronidazole show efficacy, BNTX derivatives could offer alternative mechanisms of action, potentially reducing resistance issues .
  • Pharmacokinetics :
    Investigations into the pharmacokinetic properties of BNTX revealed that its absorption and metabolism are favorable for therapeutic use. The compound shows a moderate half-life, allowing for sustained activity without frequent dosing .
  • Selectivity Studies :
    Comparative studies have illustrated that BNTX exhibits selectivity towards DOR over other opioid receptors, minimizing side effects commonly associated with non-selective opioid antagonists . This selectivity is crucial for developing targeted therapies with reduced adverse effects.

Research Findings

Recent findings emphasize the importance of BNTX in both basic and applied pharmacological research:

  • Antimicrobial Potential : Beyond its antitrichomonal properties, BNTX derivatives have shown promise against various pathogens, indicating a broader antimicrobial potential that warrants further exploration .
  • Opioid Research : As an antagonist, BNTX serves as a valuable tool in studying opioid receptor dynamics and their roles in pain management and addiction .

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1

InChI Key

WXOUFNFMPVMGFZ-BDQAUFNLSA-N

SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Synonyms

7-benzylidenenaltrexone
7-BNTX
BNTX-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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